molecular formula C12H16N2O3 B3148739 Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate CAS No. 65559-51-5

Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate

Cat. No.: B3148739
CAS No.: 65559-51-5
M. Wt: 236.27 g/mol
InChI Key: LMMCSPQKCDZVTC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate ( 186432-27-9) is a protected dipeptide analog with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound, also known by its sequence codes H-DL-Phe-Gly-OMe or FG, is a key building block in organic synthesis and peptide chemistry . It is designed for research applications only and is strictly not intended for diagnostic, therapeutic, or personal use. Its structure features a phenylalanine-like moiety linked to a glycine methyl ester, making it a valuable intermediate in the design and solid-phase synthesis of more complex peptide structures . Researchers utilize this and related phenylpropanamide derivatives in medicinal chemistry campaigns, such as in the exploration of structure-activity relationships (SAR) for novel therapeutic targets . The methyl ester group offers a reactive handle for further chemical modifications, allowing for the construction of diverse compound libraries for biological screening. This product is offered to support advanced chemical and pharmaceutical research, including drug discovery and development efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-17-11(15)8-14-12(16)10(13)7-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMCSPQKCDZVTC-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 2s 2 Amino 3 Phenylpropanamido Acetate

Classical Peptide Coupling Strategies for Amide Bond Formation

The cornerstone of synthesizing Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate lies in the formation of a peptide bond, a type of amide linkage. This can be accomplished through two primary strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis Techniques

Solution-phase synthesis is a traditional and versatile method for peptide bond formation, where all reactants are dissolved in a suitable organic solvent. This approach allows for the synthesis of large quantities of the target dipeptide and facilitates purification of intermediates at each step. The synthesis of the protected precursor, typically an N-protected L-phenylalanyl-glycine methyl ester, is carried out, followed by the removal of the N-protecting group to yield the final product.

A common strategy involves the use of N-protected L-phenylalanine, such as with a tert-butoxycarbonyl (Boc) group, which is then coupled with glycine (B1666218) methyl ester. The Boc group is favored in solution-phase synthesis for its stability and the relative ease of its subsequent removal under acidic conditions. The coupling reaction itself requires the activation of the carboxylic acid group of the N-protected phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, offers a more streamlined approach by anchoring the growing peptide chain to an insoluble polymer resin. nih.gov This method simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin. peptide.com

In the context of synthesizing this compound, the glycine methyl ester moiety would first be attached to a suitable resin, such as a Wang or Rink amide resin. peptide.compeptide.com The synthesis then proceeds by the sequential addition of the N-protected L-phenylalanine. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is commonly employed in SPPS due to its lability under basic conditions, which allows for the selective deprotection of the N-terminus without cleaving the peptide from the resin. peptide.com Each coupling cycle involves the deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid. Once the dipeptide is assembled on the solid support, it is cleaved from the resin, and any side-chain protecting groups are removed to yield the final product.

Utilization of Activating and Coupling Reagents in Peptide Synthesis

The formation of the peptide bond is not a spontaneous reaction and requires the activation of the carboxylic acid group of the N-protected L-phenylalanine. This is achieved through the use of various coupling reagents, which convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amino group of glycine methyl ester.

Carbodiimide-Based Reagents (e.g., EDC, HOBt)

Carbodiimides are a widely used class of coupling reagents in both solution-phase and solid-phase peptide synthesis. uni-kiel.de Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective in promoting amide bond formation. beilstein-journals.orgpeptide.comptfarm.pl EDC is particularly advantageous in solution-phase synthesis as its urea (B33335) by-product is water-soluble, simplifying purification. beilstein-journals.orgpeptide.com

To enhance the efficiency of the coupling reaction and to suppress potential side reactions, particularly racemization, carbodiimides are often used in conjunction with additives. peptide2.com 1-Hydroxybenzotriazole (B26582) (HOBt) is a common additive that reacts with the activated carboxylic acid to form an active ester intermediate, which then reacts with the amine component. peptide2.comoup.com This two-step process generally leads to higher yields and cleaner reactions.

Table 1: Example of EDC/HOBt Mediated Coupling in Solution-Phase

Reactant 1Reactant 2Coupling ReagentsSolventTemperatureProduct
N-Boc-L-phenylalanineGlycine methyl ester hydrochlorideEDC, HOBt, DIEADMF0 °C to RTN-Boc-L-phenylalanyl-glycine methyl ester

Note: DIEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the hydrochloride salt of the amino ester and to facilitate the coupling reaction.

Phosphonium and Aminium Salts (e.g., HBTU)

Phosphonium and aminium salts are another class of highly efficient coupling reagents. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is a prominent example of an aminium salt that facilitates rapid peptide bond formation with minimal racemization. beilstein-journals.org HBTU is frequently used in solid-phase peptide synthesis, often in combination with HOBt and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). nih.govrsc.org The reaction proceeds through the formation of a highly reactive HOBt ester of the N-protected amino acid.

Table 2: Typical Reagents for HBTU-Mediated Coupling in SPPS

N-Protected Amino AcidResin-Bound Amino AcidCoupling ReagentsSolvent
Fmoc-L-phenylalanineGlycine-Wang resinHBTU, HOBt, DIEADMF

Activated Ester and Mixed Anhydride (B1165640) Methods

The activated ester method involves the pre-formation of a reactive ester of the N-protected amino acid, which is then reacted with the amino component. N-hydroxysuccinimide (NHS) esters are commonly used for this purpose. peptide2.comchemicalbook.com These esters are stable enough to be isolated and purified before the coupling step, which can be advantageous in certain synthetic strategies. chemicalbook.comresearchgate.net

The mixed anhydride method is another classical approach where the N-protected amino acid is reacted with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). thieme-connect.degoogle.comgoogle.com This forms a mixed carbonic-carboxylic anhydride, which is a highly reactive acylating agent. thieme-connect.de The reaction is typically carried out at low temperatures (e.g., -15 °C) to minimize side reactions. thieme-connect.decdnsciencepub.com This method is known for its rapid reaction rates and high yields. google.com

Table 3: Example of Mixed Anhydride Method in Solution-Phase

N-Protected Amino AcidAmine ComponentActivating AgentBaseSolventTemperature
N-Boc-L-phenylalanineGlycine methyl esterIsobutyl chloroformateN-MethylmorpholineTHF-15 °C

Modified Yamaguchi Reagents and Analogues for Stereocontrol

The Yamaguchi esterification, a powerful method for the synthesis of esters from carboxylic acids and alcohols, utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) as a condensing reagent in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org This protocol is recognized for its high yields, mild reaction conditions, and short reaction times. nih.govorganic-chemistry.org The mechanism involves the formation of a mixed anhydride, which then reacts with an alcohol to form the desired ester. organic-chemistry.org

In the context of peptide synthesis, such as that of this compound, maintaining stereochemical integrity at the chiral centers is paramount. Modified Yamaguchi reagents have been developed to enhance stereocontrol and broaden the substrate scope. For instance, Okuno et al. introduced 2,4,6-trichlorobenzoyl-4-dimethylaminopyridinium chloride as a modified Yamaguchi reagent that facilitates esterification while avoiding the formation of anhydride byproducts. nih.govfrontiersin.org Chandra and coworkers have also utilized their own modified Yamaguchi reagent for applications in amidation and peptide synthesis, highlighting the versatility of these reagents. nih.gov

The key to stereocontrol in these reactions lies in the careful selection of reagents and reaction conditions to minimize racemization of the amino acid residue. The use of a less hindered carbonyl site in the mixed anhydride intermediate for nucleophilic attack by the amino group of the second amino acid ester is a critical factor. organic-chemistry.org

Table 1: Key Features of Yamaguchi Esterification and its Modifications

FeatureStandard Yamaguchi ProtocolModified Reagents
Condensing Agent 2,4,6-trichlorobenzoyl chloride (TCBC)e.g., 2,4,6-trichlorobenzoyl-4-dimethylaminopyridinium chloride
Activator 4-dimethylaminopyridine (DMAP)Often incorporated into the reagent
Key Intermediate Mixed anhydrideMixed anhydride
Advantages High yields, mild conditions, short reaction timesAvoidance of side reactions, broader substrate scope
Application in Peptide Synthesis Potential for racemization if not optimizedEnhanced stereocontrol

Stereoselective Synthesis and Enantiospecificity Maintenance

Strategies for Racemization Suppression during Peptide Bond Formation

Racemization of amino acids during peptide synthesis is a significant side reaction that can compromise the biological activity of the final peptide. researchgate.net This is particularly a concern for amino acids like cysteine and histidine, but can occur with others under certain conditions. acs.orgpeptide.com Several strategies have been developed to suppress racemization during the formation of the peptide bond.

One common approach is the addition of auxiliary nucleophiles, or additives, such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure). peptide.combachem.com These additives can react with the activated amino acid to form an active ester, which is less prone to racemization than other activated species. bachem.com For example, the combination of a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) with HOBt or HOAt is a well-established method for minimizing racemization. bachem.com

The choice of base is also critical. Strong bases can promote racemization by abstracting the alpha-proton of the activated amino acid. The use of weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (B116444) (collidine) is often preferred over stronger bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). acs.orgbachem.com

Avoiding preactivation steps, where the carboxylic acid is activated for a period before the addition of the amine component, can also reduce the extent of racemization. acs.org In situ activation methods are generally favored. Furthermore, the solvent can play a role, with less polar solvents sometimes leading to lower levels of racemization. acs.org

Table 2: Strategies for Racemization Suppression

StrategyMechanism of ActionExamples
Additives Formation of less racemization-prone active esters.HOBt, HOAt, Oxyma Pure
Weak Bases Reduces the rate of α-proton abstraction.2,4,6-trimethylpyridine (collidine)
Coupling Reagents Promote rapid coupling, minimizing time for racemization.BOP, HBTU, HATU, PyAOP
Solvent Choice Less polar solvents can disfavor the formation of oxazolone (B7731731).CH₂Cl₂-DMF mixtures
Avoiding Preactivation Minimizes the lifetime of the highly reactive, racemization-prone activated species.In situ activation protocols

Evaluation of Diastereomeric Purity

Ensuring the stereochemical purity of a synthesized dipeptide like this compound is crucial. Several analytical techniques are employed to determine the diastereomeric purity.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating diastereomers. nih.gov The relative peak areas of the desired diastereomer and any undesired diastereomers can be used to calculate the diastereomeric excess (de) or diastereomeric ratio (dr). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Chiral derivatizing agents can be used to convert the diastereomers into new compounds with distinct NMR signals. rsc.org For instance, derivatization with (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid has been used for the ¹⁹F NMR-based enantiodiscrimination and diastereomeric purity determination of dipeptides. rsc.org The integration of the distinct signals allows for the quantification of each diastereomer. rsc.orgresearchgate.net

Mass spectrometry (MS) is often coupled with liquid chromatography (LC-MS) to confirm the identity and purity of peptides. nih.gov While MS itself typically cannot distinguish between diastereomers, the chromatographic separation prior to MS analysis allows for their individual detection and quantification. nih.govnih.gov

Alternative and Green Synthetic Approaches

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single reaction vessel. nih.govresearchgate.net This strategy avoids the need for isolation and purification of intermediates, thereby saving time, solvents, and resources. researchgate.net

While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to the synthesis of peptide-like structures. For example, MCRs have been developed for the synthesis of various heterocyclic compounds containing amino acid fragments. rsc.orgnih.gov A hypothetical MCR for the target dipeptide ester could involve the reaction of L-phenylalanine, a glycine ester derivative, and a coupling agent in a single pot. The development of such a process would represent a significant advancement in the green synthesis of this compound.

Catalytic Synthesis (e.g., Nanoparticle Catalysis)

The use of catalysts, particularly nanoparticle catalysts, is a cornerstone of green chemistry, offering high efficiency, selectivity, and the potential for catalyst recycling. nih.govchemrxiv.org In peptide synthesis, catalysts can facilitate the formation of the amide bond under mild conditions.

While the direct catalytic synthesis of this compound using nanoparticles is an emerging area, related research demonstrates the potential. For instance, newly synthesized nanocatalysts have been shown to be effective in multicomponent reactions for the synthesis of other nitrogen-containing compounds with high yields. nih.gov The advantages of such catalytic systems include their high stability, environmental friendliness, and recyclability. nih.gov Future research may focus on the development of specific nanocatalysts, such as those based on precious metals, for the stereoselective synthesis of dipeptides and their esters. chemrxiv.org

Protecting Group Strategies in the Synthesis of this compound

In the synthesis of this compound, the primary challenge is to selectively form a peptide bond between the carboxyl group of L-phenylalanine and the amino group of glycine methyl ester. Without protecting groups, a mixture of products would result from random reactions, including the self-polymerization of the amino acids. nih.govmasterorganicchemistry.com Therefore, a protection strategy is essential.

The strategy involves two key protections:

N-terminal protection of the amino group (–NH2) of L-phenylalanine.

C-terminal protection of the carboxyl group (–COOH) of glycine.

This ensures that the only available reactive sites are the activated carboxyl group of the N-protected L-phenylalanine and the free amino group of the C-protected glycine. libretexts.org An ideal protecting group strategy employs "orthogonal" groups, which can be removed under different chemical conditions, allowing for selective deprotection at various stages of the synthesis. peptide.combiosynth.com For this specific dipeptide, the N-terminal protecting group on phenylalanine must be removable without affecting the methyl ester on glycine. masterorganicchemistry.com

The protection of the α-amino group of L-phenylalanine is a critical first step to prevent its self-condensation and to direct the peptide bond formation. peptide.com The two most widely used amino-protecting groups in modern peptide synthesis are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). peptide.combiosynth.com

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347). libretexts.org It is a robust protecting group that is stable under a variety of conditions but can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). fiveable.mepeptide.com The cleavage of the Boc group proceeds without affecting acid-stable carboxyl protecting groups like methyl esters. masterorganicchemistry.com

The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride. libretexts.org A key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). creative-peptides.comiris-biotech.de This orthogonality allows for the use of acid-labile protecting groups for side chains or the C-terminus, as the Fmoc deprotection conditions will not affect them. biosynth.comnih.gov

Comparison of Boc and Fmoc N-Terminal Protecting Groups
CharacteristicBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Chemical Nature Acid-labile carbamate (B1207046) fiveable.meBase-labile carbamate fiveable.me
Introduction Reagent Di-tert-butyl dicarbonate (Boc anhydride) libretexts.org9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) libretexts.org
Deprotection Condition Strong acid (e.g., Trifluoroacetic acid - TFA) peptide.comcreative-peptides.comMild base (e.g., 20% Piperidine in DMF) libretexts.orgcreative-peptides.com
Orthogonality Compatible with base-labile and hydrogenolysis-cleavable groups. biosynth.comCompatible with acid-labile groups (e.g., tBu, Trt) and methyl esters. biosynth.comiris-biotech.de
Advantages Can provide superior results for long or difficult sequences. peptide.comAllows for milder overall synthesis conditions, preserving acid-sensitive functionalities. nih.gov
Disadvantages Requires repeated use of strong acid, which can degrade sensitive peptides. nih.govnih.govAggregation can be more problematic during synthesis. peptide.com

To prevent the carboxyl group of glycine from reacting, it is protected, typically as an ester. libretexts.org For the synthesis of this compound, the target molecule itself contains a methyl ester. Therefore, glycine methyl ester hydrochloride is a convenient starting material. masterorganicchemistry.com The ester group serves as the carboxyl protection throughout the coupling step.

Methyl esters are stable to the acidic conditions used for Boc deprotection (TFA) and the basic conditions for Fmoc deprotection (piperidine), making them compatible with both major N-terminal protection strategies. masterorganicchemistry.comfiveable.me The methyl ester can be formed by standard methods, such as Fischer esterification, by treating the amino acid with methanol (B129727) in the presence of an acid catalyst like hydrogen chloride. gcwgandhinagar.com In the context of synthesizing the target compound, the methyl ester group is not removed as it is part of the final molecular structure.

Protecting Groups for Synthesis of this compound
Amino AcidFunctional GroupProtecting GroupRationale
L-Phenylalanineα-Amino GroupBoc or FmocPrevents self-reaction and ensures directional peptide bond formation. peptide.com
GlycineCarboxyl GroupMethyl Ester (-OMe)Prevents reaction of the carboxyl group and is a constituent of the final target molecule. masterorganicchemistry.comlibretexts.org

Advanced Spectroscopic and Spectrometric Characterization of Methyl 2 2s 2 Amino 3 Phenylpropanamido Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete structural assignment can be achieved.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom within the molecule. The spectrum of Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate is expected to exhibit distinct signals corresponding to the aromatic protons of the phenylalanine residue, the α-protons of both amino acid moieties, the β-protons of phenylalanine, the methylene (B1212753) protons of the glycine (B1666218) residue, and the methyl protons of the ester group.

The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The α-proton of the phenylalanine residue is expected to be a multiplet due to coupling with the adjacent β-protons and the amide proton. The diastereotopic β-protons of the phenylalanine will appear as two separate multiplets, often doublets of doublets, due to geminal and vicinal coupling. The methylene protons of the glycine moiety are expected to appear as a doublet, and the methyl ester protons will present as a sharp singlet. The amine (NH2) and amide (NH) protons will appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityInferred Coupling Constants (J, Hz)
Phenyl (Ar-H)~ 7.20 - 7.40Multiplet-
Phe α-CH~ 4.60 - 4.80Multiplet~ 5-8
Phe β-CHa~ 3.00 - 3.20Doublet of DoubletsJgem ≈ 14, Jvic ≈ 6
Phe β-CHb~ 2.90 - 3.10Doublet of DoubletsJgem ≈ 14, Jvic ≈ 8
Gly α-CH2~ 3.90 - 4.10Doublet~ 6
OCH3~ 3.70Singlet-
NH (Amide)Variable (Broad)Singlet-
NH2 (Amine)Variable (Broad)Singlet-

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. The spectrum of this compound will show distinct signals for the carbonyl carbons of the amide and ester groups, the aromatic carbons, the α-carbons of both amino acid residues, the β-carbon of phenylalanine, and the methyl carbon of the ester. The carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons will appear in the typical aromatic region, with the quaternary carbon being less intense.

CarbonExpected Chemical Shift (δ, ppm)
Ester C=O~ 170 - 173
Amide C=O~ 168 - 171
Phenyl C (quaternary)~ 136 - 138
Phenyl CH (ortho, meta, para)~ 126 - 130
Phe α-C~ 54 - 56
Gly α-C~ 41 - 43
Phe β-C~ 37 - 39
OCH3~ 52 - 54

Advanced 2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between the Phe α-CH and its β-CH2 protons, as well as between the amide NH and the Gly α-CH2 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a highly sensitive technique that allows for the definitive assignment of each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would include the correlation from the OCH3 protons to the ester carbonyl carbon, and from the Gly α-CH2 protons to the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing valuable information about the molecule's conformation. For instance, NOESY could show correlations between the Phe α-proton and the aromatic protons, helping to define the orientation of the phenyl ring relative to the peptide backbone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C12H16N2O3), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C12H17N2O3⁺237.1234
[M+Na]⁺C12H16N2O3Na⁺259.1053

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like peptides. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺. By inducing fragmentation of this parent ion (e.g., through collision-induced dissociation in tandem MS/MS experiments), characteristic fragment ions are produced.

The fragmentation of dipeptides typically occurs at the amide bond, leading to the formation of b- and y-type ions. For this compound, the major fragmentation pathways would involve cleavage of the peptide bond between the phenylalanine and glycine residues. The resulting fragment ions would provide sequence information and further confirm the structure of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for elucidating the structural features of this compound.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this dipeptide ester is characterized by absorption bands typical for its constituent parts: the peptide bond, the methyl ester, the primary amine, and the aromatic ring.

Key expected vibrational bands include:

N-H stretching: The primary amine (NH₂) and the amide N-H group typically show stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the phenylalanine ring appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=O stretching: Two distinct carbonyl stretching bands are expected. The amide I band (primarily C=O stretch of the peptide bond) is typically observed around 1650 cm⁻¹. The ester carbonyl (C=O) stretch is found at a higher frequency, usually in the 1730-1750 cm⁻¹ range. For a structurally similar compound, (S)-2-[2-(Methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester, characteristic IR peaks were observed at 1737 cm⁻¹ (ester) and 1652 cm⁻¹ (amide). researchgate.net

N-H bending: The amide II band, which results from a combination of N-H bending and C-N stretching, typically appears around 1530-1550 cm⁻¹. The aforementioned related compound showed a peak at 1531 cm⁻¹. researchgate.net

Aromatic C=C stretching: Phenyl ring vibrations are expected in the 1450-1600 cm⁻¹ region.

These characteristic bands collectively confirm the presence of the key functional groups within the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to probe electronic transitions within a molecule. For peptides, the primary chromophores that absorb in the UV region are the aromatic side chains of certain amino acids. broadpharm.com In this compound, the UV absorption is dominated by the phenyl group of the L-phenylalanine residue. broadpharm.com The benzene (B151609) ring exhibits a strong absorption band around 250-270 nm due to π → π* electronic transitions. The precise wavelength and intensity of this absorption can be influenced by the solvent environment. This technique is particularly useful for quantifying the concentration of the peptide in solution, leveraging the Beer-Lambert law.

Table 1: Summary of Spectroscopic Data

Spectroscopic Technique Functional Group / Chromophore Expected Absorption Region
Infrared (IR)Amine & Amide (N-H stretch)3300-3500 cm⁻¹
Infrared (IR)Ester (C=O stretch)1730-1750 cm⁻¹
Infrared (IR)Amide I (C=O stretch)~1650 cm⁻¹
Infrared (IR)Amide II (N-H bend, C-N stretch)~1530 cm⁻¹
UV-Visible (UV-Vis)Phenylalanine (π → π* transition)250-270 nm

X-ray Diffraction Analysis for Solid-State Structure Determination

For this compound, XRD analysis would be expected to reveal:

The planarity of the amide bond.

The specific torsion angles (phi, psi) that define the backbone conformation.

The orientation of the phenyl and methyl acetate (B1210297) side chains.

The intermolecular interactions, such as hydrogen bonds involving the amine and amide groups, that dictate the crystal packing.

Such data are invaluable for understanding how the molecule interacts with itself and other molecules, which is crucial in fields like materials science and drug design.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of peptides. nih.gov For this compound, Reversed-Phase HPLC (RP-HPLC) is the predominant mode. nih.gov In RP-HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.

A typical RP-HPLC method for this dipeptide would involve:

Stationary Phase: An octadecyl-silica (C18) or octyl-silica (C8) column.

Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in water.

Mobile Phase Additive: A low concentration (0.05-0.1%) of an ion-pairing agent like trifluoroacetic acid (TFA) is commonly added to both solvents. TFA protonates the free amine and masks residual silanol (B1196071) groups on the stationary phase, resulting in sharper peaks and improved resolution. hplc.eu

The compound is retained on the column due to the hydrophobic interactions of its phenyl group with the nonpolar stationary phase. Elution is achieved by increasing the concentration of acetonitrile (B52724) in the mobile phase, which increases its polarity and displaces the compound from the column. The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration, allowing for quantitative purity assessment.

Ultra-High Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. waters.com

The application of UPLC is particularly advantageous for analyzing synthetic peptides, where impurities may be structurally very similar to the target compound (e.g., deletion sequences or diastereomers). waters.com The enhanced resolving power of UPLC can separate these closely related species, providing a more accurate assessment of purity. waters.com UPLC systems, often coupled with mass spectrometry (UPLC-MS/MS), have been established for the sensitive quantification of numerous dipeptides in complex biological matrices. nih.govnih.gov This demonstrates the technique's robustness and suitability for high-resolution analysis of compounds like this compound.

Table 2: Comparison of HPLC and UPLC for Peptide Analysis

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-High Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Resolution GoodVery High
Analysis Time LongerShorter (Higher Throughput)
System Pressure LowerHigher
Sensitivity GoodExcellent

Gas Chromatography (GC) is a powerful separation technique, but it is limited to volatile and thermally stable compounds. Dipeptides like this compound are non-volatile due to their polar nature and hydrogen-bonding capabilities. Therefore, chemical derivatization is required prior to GC/MS analysis. scilit.com

The derivatization process aims to convert the polar functional groups (amine, amide) into less polar, more volatile moieties. Common derivatization strategies include:

Esterification: The C-terminus is already a methyl ester, but any free carboxyl groups would be esterified.

Acylation: The primary amine and the amide nitrogen can be acylated (e.g., using trifluoroacetic anhydride (B1165640) or forming N-acetyl derivatives) to reduce their polarity. nih.gov

Once derivatized, the compound can be separated by GC based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer (MS), which provides information on the mass-to-charge ratio of the molecule and its fragments. The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure of the derivatized dipeptide. researchgate.net

Elemental Analysis for Compositional Verification

The molecular formula for this compound is C₁₂H₁₆N₂O₃. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Molecular Weight: 236.27 g/mol

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
CarbonC12.01112144.13261.01%
HydrogenH1.0081616.1286.83%
NitrogenN14.007228.01411.86%
OxygenO15.999347.99720.31%

An experimental result from an elemental analyzer that closely matches these theoretical values (typically within ±0.4%) provides strong evidence for the structural and compositional integrity of the synthesized compound.

Stereochemical and Conformational Studies of Methyl 2 2s 2 Amino 3 Phenylpropanamido Acetate

Chirality and Stereochemical Assignment Methodologies

The stereochemistry of Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate is defined by the (S)-configuration of the α-carbon in the phenylalanine residue. This chirality is a critical determinant of its biological activity and interactions. The accurate determination and control of its stereochemical purity are paramount in its synthesis and application.

Ensuring the enantiomeric purity of this compound is crucial, as the presence of the (R)-enantiomer can significantly alter its physicochemical and biological properties. Various analytical techniques are employed to determine the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for resolving enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times. For dipeptide methyl esters, derivatization with a suitable chromophore, such as the fluorenylmethoxycarbonyl (FMOC) group, is often performed to enhance UV detection. The enantiomeric purity is then quantified by comparing the peak areas of the two enantiomers. For instance, the enantiomers of N-FMOC protected amino acid methyl esters, including phenylalanine methyl ester, have been successfully separated on amylose-derived chiral stationary phases. researchgate.net

Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral resolving agents. These agents form diastereomeric complexes with the enantiomers, resulting in distinct chemical shifts in the NMR spectrum. Integration of the corresponding signals allows for the determination of the enantiomeric ratio.

Gas Chromatography (GC) on a chiral column is also a viable method, often requiring derivatization of the dipeptide ester to increase its volatility.

A summary of common methods for determining the enantiomeric purity of related compounds is presented in the table below.

MethodPrincipleSample PreparationDetection
Chiral HPLCDifferential interaction with a chiral stationary phase.Often requires N-terminal derivatization (e.g., FMOC).UV or Fluorescence. researchgate.net
Chiral GCSeparation on a chiral capillary column.Derivatization to increase volatility.Flame Ionization Detector (FID) or Mass Spectrometry (MS).
NMR SpectroscopyFormation of diastereomeric complexes with a chiral resolving agent.Dissolution with the chiral resolving agent.Proton (¹H) or Carbon-¹³ (¹³C) NMR.

This table is based on established methodologies for the enantiomeric purity determination of amino acids and peptides.

The chiral nature of this compound gives rise to chiroptical properties, namely optical rotation and circular dichroism, which are sensitive to its stereochemistry and conformation.

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the secondary structure of peptides and the local environment of chromophores. nih.gov The CD spectrum of this compound would be dominated by the electronic transitions of the phenyl chromophore of the phenylalanine residue and the amide bond.

The near-ultraviolet CD spectrum (around 250-280 nm) is influenced by the phenyl group's transitions and is sensitive to its local environment and interactions. acs.org Studies on phenylalanine and its derivatives show characteristic CD signals in this region. nih.govacs.org The far-ultraviolet CD spectrum (below 250 nm) provides information about the peptide backbone conformation. For a relatively small and flexible dipeptide like this, the spectrum would likely represent an average of multiple conformations present in solution. chemrxiv.org

Spectroscopic TechniqueInformation ProvidedKey Chromophores
Optical RotationConfirmation of chirality and enantiomeric purity.Entire chiral molecule.
Circular DichroismInformation on secondary structure and local chiral environment.Phenyl group, amide bond.

This table outlines the application of chiroptical techniques to peptide analysis.

Conformational Analysis using Spectroscopic and Computational Methods

The biological function and physical properties of peptides are intimately linked to their three-dimensional structure. This compound, despite its small size, can adopt various conformations due to the rotational freedom around its single bonds.

In solution, dipeptides exist as an ensemble of rapidly interconverting conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the time-averaged conformational preferences in solution.

Key NMR parameters used in conformational analysis include:

Chemical Shifts: The chemical shifts of protons, particularly the amide NH and α-CH protons, are sensitive to the local electronic environment and thus to the backbone conformation.

Vicinal Coupling Constants (³J): The coupling constant between the amide proton and the α-proton (³J(HN,Hα)) provides information about the backbone dihedral angle φ, as described by the Karplus equation.

For the related tetrapeptide Pro-D-Phe-Pro-Gly, NMR studies in aqueous solution have identified a major trans-isomer and suggest the presence of a β-turn structure. nih.gov While this compound is too short to form a stable β-turn, these studies highlight the methodologies applicable to its conformational analysis. Computational methods, such as molecular dynamics simulations, can complement experimental NMR data to generate a more detailed picture of the conformational landscape in solution.

In the solid state, the dipeptide is constrained in a single or a limited number of conformations within the crystal lattice. X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules in the solid state.

A crystal structure of this compound would reveal:

Bond lengths and angles: Precise measurements of all covalent bonds and angles.

Torsion angles (φ, ψ, ω, χ): The exact values of the backbone and side-chain dihedral angles, defining the conformation.

Intermolecular interactions: Details of hydrogen bonding and other non-covalent interactions that stabilize the crystal packing.

While a specific crystal structure for this dipeptide ester was not found, studies on related peptides provide insights into the expected conformations. For example, the solid-state conformation of constrained Gly-Gly dipeptides has been investigated using X-ray crystallography. nih.gov

Solid-state NMR (ssNMR) can also be used to study the conformation of peptides in a non-crystalline solid state. It provides information on local structure and dynamics.

MethodStateType of Information
NMR SpectroscopySolutionTime-averaged dihedral angles, internuclear distances.
X-ray CrystallographySolidPrecise 3D structure, bond lengths, angles, intermolecular interactions.
Solid-State NMRSolidLocal structure and dynamics in non-crystalline solids.

This table compares the primary methods for peptide conformational analysis.

Investigation of Diastereoselective Synthesis and Control

The synthesis of this compound involves the formation of a peptide bond between L-phenylalanine and glycine (B1666218) methyl ester. A key challenge in peptide synthesis is the prevention of racemization at the chiral center of the activated amino acid. The use of appropriate coupling reagents and reaction conditions is crucial to maintain the stereochemical integrity of the L-phenylalanine residue.

Diastereoselective synthesis would be relevant if, for example, a racemic mixture of phenylalanine was coupled to another chiral amino acid ester. In the case of coupling L-phenylalanine to the achiral glycine methyl ester, the primary stereochemical concern is the retention of the (S)-configuration of the phenylalanine.

Common strategies to suppress racemization during peptide coupling include:

Use of coupling reagents that minimize racemization: Reagents like carbodiimides (e.g., DCC) are often used in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to form active esters that are less prone to racemization.

Control of reaction temperature: Lowering the reaction temperature can reduce the rate of racemization.

Choice of protecting groups: The nature of the N-terminal protecting group on the phenylalanine can influence the extent of racemization. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are known to effectively suppress racemization.

The synthesis of dipeptides such as Cbz-Phe-Leu has been studied, highlighting the optimization of conditions to achieve high yields while controlling the stereochemistry. mdpi.com While this example involves leucine (B10760876) instead of glycine methyl ester, the principles of controlling the stereochemical outcome are directly transferable.

Theoretical and Computational Investigations of Methyl 2 2s 2 Amino 3 Phenylpropanamido Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and related properties of medium-sized molecules like Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate due to its favorable balance of computational cost and accuracy.

DFT calculations are routinely used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry on the potential energy surface. For dipeptides, these calculations are crucial for understanding the preferred conformations governed by intramolecular interactions, such as hydrogen bonds and steric hindrance. Studies on related dipeptides have shown that methods like B3LYP with a 6-31+G(d,p) basis set can reliably predict geometric parameters.

The optimized geometry provides the foundation for further calculations, including vibrational frequency analysis. Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and Raman spectra. This comparison aids in the assignment of spectral bands to specific molecular motions.

Table 1: Selected Optimized Geometrical Parameters for a Dipeptide (Note: This table is illustrative of typical data obtained from DFT calculations for dipeptides, as specific comprehensive tables for the title compound are not readily available in consolidated literature.)

Parameter Bond/Angle Calculated Value (B3LYP/6-31G(d,p))
Bond Length C=O (peptide) 1.24 Å
C-N (peptide) 1.35 Å
Cα-C (phenyl) 1.52 Å
Bond Angle C-N-Cα (peptide) 121.5°
N-Cα-C (peptide) 110.8°
Dihedral Angle φ (Phi) -150° to -60°

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies for a Related Dipeptide (Aspartame) (Note: Values are illustrative and sourced from general findings in computational studies of Aspartame.)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
N-H Stretch (Amide) 3431 3342 Stretching of the amide N-H bond
C=O Stretch (Ester) 1771 1755 Stretching of the ester carbonyl
C=O Stretch (Amide I) 1669 1658 Stretching of the amide carbonyl
N-H Bend (Amide II) 1538 1546 Bending of the amide N-H bond

While specific electron-hole analysis studies for this compound are not prominently documented, this theoretical approach is a powerful tool for understanding electronic excitations. In the context of DFT, an electronic transition (e.g., upon absorption of light) can be described as the creation of an electron-hole pair. The "hole" represents the region from which the electron was excited (typically near the Highest Occupied Molecular Orbital, HOMO), and the "electron" refers to the region it now occupies (typically near the Lowest Unoccupied Molecular Orbital, LUMO).

Analysis methods such as Natural Transition Orbitals (NTOs) are used to visualize the electron and hole distributions. This provides a compact and chemically intuitive picture of the electronic transition. For a molecule like the title compound, this analysis could reveal the nature of its UV-Vis absorption bands. For instance, a π-π* transition would show both the electron and hole localized on the phenyl ring, whereas a charge-transfer (CT) transition might show the hole localized on the phenyl ring and the electron on the peptide backbone or ester group. Such studies are critical for designing molecules with specific photophysical properties and for understanding how electronic charge is redistributed upon excitation.

The frontier molecular orbitals, namely the HOMO and LUMO, are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. In contrast, a small gap indicates a molecule that is more easily polarized and more reactive. For peptides containing aromatic residues, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed over the peptide backbone's carbonyl groups. This distribution is crucial for understanding electron transfer processes. nih.gov

Table 3: Frontier Molecular Orbital Energies for a Related Dipeptide (Note: These values are representative of those obtained in DFT studies of similar dipeptides.)

Orbital Energy (eV)
HOMO -6.5 eV
LUMO -0.8 eV

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes in response to its environment (e.g., in a solvent like water).

For this compound, MD simulations have been used to explore its vast conformational landscape. nih.gov These studies confirm the molecule's high flexibility and have been instrumental in identifying biologically relevant conformations, such as the "L-shaped" structure believed to be responsible for its sweet taste. nih.gov Simulations can track key dihedral angles and intramolecular distances, revealing transitions between different stable and metastable states. nih.govmdpi.com Furthermore, MD simulations in explicit water models can elucidate the role of solvent molecules in stabilizing certain conformations through hydrogen bonding and hydrophobic interactions. nih.govacs.org These dynamic insights are crucial for understanding how the molecule interacts with biological receptors.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for Reaction Mechanisms

Studying chemical reactions, such as hydrolysis of the peptide or ester bond in this compound, especially within a large environment like an enzyme's active site, presents a significant computational challenge. QM/MM hybrid methods address this by partitioning the system into two regions. tandfonline.comresearchgate.net

The reactive core, where bond breaking and forming occurs (e.g., the scissile peptide bond and catalytic residues), is treated with a high-level, computationally expensive Quantum Mechanics (QM) method. mdpi.comnih.gov The remainder of the system, such as the surrounding protein and solvent, is treated with a computationally cheaper Molecular Mechanics (MM) force field. mdpi.comnih.gov This approach allows for the accurate modeling of electronic changes during a reaction while still accounting for the structural and electrostatic influence of the larger environment. QM/MM simulations can be used to map out entire reaction pathways, identify transition states, and calculate activation energy barriers, providing detailed mechanistic insights into processes like enzyme-catalyzed cleavage that are inaccessible to purely classical or quantum methods alone. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic parameters. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, one can calculate the magnetic shielding tensors for each nucleus in the molecule. These values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).

Comparing calculated and experimental ¹H and ¹³C NMR chemical shifts serves as a stringent test of the accuracy of the computed molecular geometry. Good agreement between the predicted and observed spectra can confirm the predominant solution-state conformation of the molecule. This technique is invaluable for assigning complex spectra and for understanding how the electronic environment of each nucleus is influenced by the molecule's three-dimensional structure.

Table 4: Illustrative Calculated vs. Experimental NMR Chemical Shifts (ppm) for a Related Dipeptide (Note: Data is representative of GIAO-DFT calculations for Aspartame-like structures.)

Atom Calculated ¹³C Shift (ppm) Experimental ¹³C Shift (ppm) Atom Calculated ¹H Shift (ppm) Experimental ¹H Shift (ppm)
Cα (Asp) 51.5 52.1 Hα (Asp) 4.65 4.71
Cβ (Asp) 38.0 37.5 Hβ (Asp) 2.85, 3.00 2.81, 2.97
C=O (Asp) 172.8 173.5 Hα (Phe) 4.50 4.55
Cα (Phe) 55.0 54.8 Hβ (Phe) 3.10, 3.20 3.05, 3.15
C=O (Amide) 171.0 171.7 H (Aromatic) 7.2-7.4 7.2-7.4

Computational Modeling of Peptide Bond Formation Mechanisms

The formation of a peptide bond is a fundamental reaction in chemistry and biology. nih.gov Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate mechanisms of these reactions at a molecular level. nih.gov These theoretical investigations provide detailed information about the reaction pathways, transition states, and the energetics involved, which are often difficult to obtain through experimental means alone.

General Mechanistic Pathways

Computational studies on dipeptide formation, such as the self-condensation of glycine (B1666218), have revealed two primary mechanistic pathways for the uncatalyzed reaction in the gas phase: a concerted mechanism and a stepwise mechanism. nih.gov

Concerted Mechanism: In this pathway, the formation of the new peptide bond and the transfer of protons occur simultaneously through a single transition state.

Stepwise Mechanism: This mechanism involves the formation of one or more tetrahedral intermediates. The reaction proceeds through at least two transition states.

For the reaction between two neutral glycine molecules, both mechanisms exhibit significant energy barriers. nih.govresearchgate.net However, the presence of a catalyst, solvent molecules, or protonation can considerably lower these barriers. nih.govnih.gov

Influence of Solvent and Catalysis

The environment in which the peptide bond formation occurs plays a crucial role in the reaction kinetics and thermodynamics. Computational studies have explored the effect of explicit solvent molecules, such as water and methanol (B129727), on the reaction mechanism. nih.gov These studies indicate that protic solvents can act as catalysts by facilitating proton transfer through a shuttle mechanism, thereby lowering the activation energy barrier. nih.gov For instance, in the formation of a diglycine peptide, methanol was computationally found to be slightly more effective than water in reducing the kinetic and thermodynamic barriers. nih.gov

Mineral surfaces have also been investigated as potential catalysts in prebiotic peptide formation. Quantum mechanical simulations suggest that surfaces like sanidine feldspar (B12085585) can facilitate the condensation of amino acids by providing both Lewis and Brønsted acidic sites, which activate the reacting molecules and stabilize the transition state. mdpi.com

Energetics of Peptide Bond Formation

For the uncatalyzed reaction between two glycine molecules in the gas phase, the activation energies are relatively high, indicating a slow reaction rate under these conditions. nih.govresearchgate.net However, protonation of one of the glycine molecules has been shown to significantly reduce the energy requirements for peptide bond formation. nih.govresearchgate.net The energy profile for the reaction between neutral glycine and protonated glycine shows a much lower energy barrier. nih.govresearchgate.net

While specific energy values for the formation of this compound are not available in the literature, the general trends observed in these model systems would be expected to apply. The reaction would likely proceed via either a concerted or stepwise mechanism, and the presence of catalysts or specific solvent conditions would be crucial for an efficient reaction.

Below is a hypothetical data table illustrating the kind of information that would be generated from a detailed computational study on this specific reaction, based on findings for simpler dipeptides.

Reaction PathwayReactantsTransition State (TS)ProductActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Uncatalyzed (Gas Phase)L-Phenylalanine + Glycine Methyl Ester[Phe-Gly-OMe]‡L-Phenylalanyl-Glycine Methyl Ester + H2OHighEndothermic/Exothermic
Water-AssistedL-Phenylalanine + Glycine Methyl Ester + nH2O[Phe-Gly-OMe·nH2O]‡L-Phenylalanyl-Glycine Methyl Ester + (n+1)H2OLoweredVaries with solvation
Acid-Catalyzed (H+)L-Phenylalanine-H+ + Glycine Methyl Ester[Phe-Gly-OMe-H]‡L-Phenylalanyl-Glycine Methyl Ester-H+ + H2OSignificantly LoweredVaries with protonation site

Note: The values in this table are illustrative and not based on actual computational data for this compound.

Future computational studies focusing specifically on the formation of this compound would be necessary to provide precise energetic data and to determine the preferred reaction mechanism under various conditions. Such studies would likely employ DFT calculations to map the potential energy surface of the reaction, identify the structures of intermediates and transition states, and calculate the associated energy barriers.

Mechanistic Aspects and Reaction Pathways Involving Methyl 2 2s 2 Amino 3 Phenylpropanamido Acetate

Mechanism of Peptide Bond Formation via Amino Acid Esters

The formation of the peptide bond in Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate, which links the L-phenylalanine and glycine (B1666218) methyl ester moieties, is a type of condensation reaction. longdom.org This process, in essence, involves the reaction of a carboxyl group from one amino acid with the amino group of another, resulting in the elimination of a water molecule. longdom.org However, the direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to an acid-base reaction forming a salt. youtube.com Therefore, activation of the carboxylic acid is necessary to facilitate the formation of the amide bond. youtube.com

The formation of the peptide bond is a classic example of a nucleophilic acyl substitution reaction. ias.ac.in In the synthesis of this compound, the amino group of glycine methyl ester acts as the nucleophile, attacking the activated carbonyl carbon of a protected L-phenylalanine derivative.

The reaction proceeds through a two-step addition-elimination mechanism. ias.ac.in

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the glycine methyl ester's amino group attacks the electrophilic carbonyl carbon of the activated L-phenylalanine. This leads to the formation of a transient tetrahedral intermediate where the carbonyl oxygen atom carries a negative charge. ias.ac.in

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the leaving group from the activated carboxyl group. ias.ac.in The nature of the leaving group depends on the specific coupling reagent used to activate the L-phenylalanine.

Commonly used coupling reagents that facilitate this pathway include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium salts such as HBTU. youtube.comyoutube.com These reagents convert the carboxylic acid into a more reactive species, such as an O-acylisourea or an active ester, which possesses a better leaving group. youtube.com

One proposed mechanism involves a "proton shuttle" where a nearby molecule, such as another amino acid or a solvent molecule, assists in the transfer of a proton from the attacking amino group to the leaving group. unimi.it In the context of the synthesis of this compound, once the amino group of glycine methyl ester attacks the activated carbonyl of L-phenylalanine, the resulting positively charged nitrogen needs to be deprotonated, and the leaving group needs to be protonated to depart as a stable molecule.

Computational studies on peptide bond formation have suggested that a concerted mechanism involving a six-membered transition state can occur, where a proton is transferred from the nucleophilic amine to the carbonyl oxygen of the carboxylic acid, facilitated by a "proton wire" of water molecules or other protic species. youtube.comacs.org This concerted pathway avoids the formation of high-energy charged intermediates.

Investigation of Side Reactions and Byproduct Formation during Synthesis

The synthesis of peptides is often accompanied by side reactions that can reduce the yield and purity of the desired product. For this compound, the primary concerns are epimerization/racemization and other degradation pathways.

Maintaining the stereochemical integrity of the chiral center at the α-carbon of the L-phenylalanine residue is paramount. Epimerization, the change in configuration at one of multiple stereocenters, or racemization, the formation of an equal mixture of enantiomers, can occur during the activation and coupling steps. uregina.ca

The primary mechanism for racemization of activated amino acids involves the formation of a 5(4H)-oxazolone intermediate. uregina.ca The activation of the N-protected L-phenylalanine's carboxyl group can lead to intramolecular cyclization, forming an oxazolone (B7731731). The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers. uregina.ca

Factors that promote oxazolone formation and subsequent racemization include:

Strong activating agents: Over-activation of the carboxyl group increases the propensity for oxazolone formation.

Presence of base: Bases, often used to neutralize the hydrochloride salt of the amino acid ester and to facilitate the coupling reaction, can promote both oxazolone formation and the abstraction of the α-proton. nih.gov

Reaction time and temperature: Prolonged reaction times and elevated temperatures can increase the extent of racemization.

Studies on peptides containing phenylalanine have shown that the presence of certain adjacent amino acids can also influence the rate of racemization. mdpi.comresearchgate.net

FactorInfluence on Racemization
Coupling Reagent Stronger activating agents increase the risk of oxazolone formation.
Base Presence of a base can catalyze both oxazolone formation and enolization.
Temperature Higher temperatures generally increase the rate of racemization.
Reaction Time Longer reaction times can lead to greater extents of racemization.

Besides racemization, other degradation pathways can affect the yield and purity of this compound.

Diketopiperazine Formation: Dipeptide methyl esters are particularly prone to intramolecular cyclization to form 2,5-diketopiperazines (DKPs). ias.ac.inmdpi.comnih.gov The free amino group of the N-terminal L-phenylalanine residue can nucleophilically attack the carbonyl carbon of the C-terminal glycine methyl ester, leading to the formation of a stable six-membered ring and the elimination of methanol (B129727). mdpi.com This side reaction is often catalyzed by base and is a significant pathway for the degradation of dipeptide esters, especially upon storage or during subsequent reaction steps. nih.govnih.gov

Hydrolysis: The ester and amide bonds in this compound are susceptible to hydrolysis under acidic or basic conditions. longdom.orglibretexts.org Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. researchgate.net Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. uregina.ca

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in modern peptide synthesis, aiming to enhance reaction rates, improve yields, and suppress side reactions, particularly racemization. Both chemical and enzymatic catalysts are employed.

Lewis Acid Catalysis: Lewis acids, such as titanium(IV) or tantalum(V) complexes, have emerged as effective catalysts for peptide bond formation. khanacademy.orgyoutube.comnih.govnih.gov They are believed to function by coordinating to the carbonyl oxygen of the carboxylic acid or ester, thereby increasing its electrophilicity and activating it towards nucleophilic attack by the amine. youtube.com This activation is often milder than that achieved with traditional coupling reagents, which can help to minimize racemization. nih.gov

Enzyme Catalysis: Enzymes, particularly lipases and proteases, can be used to catalyze the formation of peptide bonds with high stereoselectivity, thus avoiding racemization. libretexts.orgresearchgate.netplu.mx These enzymatic methods often operate under mild conditions (neutral pH, room temperature) and can be highly specific for the amino acid substrates. For instance, lipases can catalyze the aminolysis of amino acid esters. mdpi.com The enzyme's active site binds the substrates in a specific orientation that facilitates the nucleophilic attack and subsequent peptide bond formation. mdpi.com Phenylalanine ammonia (B1221849) lyases (PALs) have also been investigated for the synthesis of phenylalanine derivatives. researchgate.netplu.mx

The choice of catalyst and reaction conditions is critical for the efficient and stereochemically pure synthesis of this compound.

Catalyst TypeMechanism of ActionAdvantages
Lewis Acids Coordination to the carbonyl oxygen, increasing electrophilicity. youtube.comnih.govMild activation, can reduce racemization. nih.gov
Enzymes (e.g., Lipases) Binds substrates in a specific orientation to facilitate reaction. mdpi.comHigh stereoselectivity, mild reaction conditions. mdpi.comresearchgate.net

Applications of Methyl 2 2s 2 Amino 3 Phenylpropanamido Acetate As a Synthetic Intermediate

Derivatization for Structure-Activity Relationship (SAR) Studies and Analogue Synthesis

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead peptide. Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate and the Phe-Gly motif it represents are valuable platforms for chemical modification to probe these relationships.

The terminal functional groups of the Phe-Gly dipeptide unit can be readily modified to generate a library of analogues. The C-terminal methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various other esters (e.g., ethyl, benzyl) or amides to assess the impact of the C-terminus on biological activity. google.com

Furthermore, the phenylalanine residue itself can be derivatized. For instance, researchers have developed methods for the postsynthetic modification of phenylalanine-containing peptides via palladium-catalyzed C-H olefination. doi.org This allows for the introduction of various substituents directly onto the phenyl ring, creating a diverse set of analogues from a common intermediate. Such modifications can drastically alter properties like hydrophobicity, aromatic interactions, and metabolic stability.

The Phe-Gly dipeptide sequence is found within numerous biologically active peptides, and its structure is often critical for receptor binding or biological function. In SAR studies, this native sequence is often replaced by synthetic mimetics to understand its structural role.

Enantiopure heterocyclic compounds have been designed as Phe-Gly dipeptidomimetics and incorporated into known active peptides like dermorphin (B549996) and substance P. nih.gov By replacing the natural Phe-Gly sequence with these synthetic building blocks, researchers can evaluate the importance of the amide bond, its geometry, and its hydrogen-bonding capabilities for biological activity. The results from these studies provide insight into the bioactive conformation of the peptide. For example, the replacement of the Phe-Gly segment in dermorphin with several oxadiazole and triazole-based mimetics resulted in pseudopeptides that retained high affinity for the μ-opioid receptor, indicating that these heterocyclic cores successfully mimic the essential structural features of the original dipeptide unit. nih.gov

Table 1: Affinity of Dermorphin Analogues with Phe-Gly Mimetics for the μ-Opioid Receptor
CompoundModification (Replacement for Phe-Gly)Affinity (IC₅₀, nM)
DermorphinNone (Native Phe-Gly)6.2
Analogue 11,3,4-Oxadiazole Mimetic12
Analogue 21,2,4-Oxadiazole Mimetic31
Analogue 31,2,4-Triazole Mimetic22

Data sourced from a study on Phe-Gly mimetics in pseudopeptide synthesis. nih.gov

Use in the Synthesis of Conformationally Constrained Analogues

Limiting the conformational flexibility of a peptide is a powerful strategy in drug design to lock the molecule into its bioactive shape, which can lead to increased potency, selectivity, and metabolic stability. nih.gov The Phe-Gly dipeptide unit can be incorporated into or replaced by rigid scaffolds to create such conformationally constrained analogues.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the role of "this compound" as a synthetic intermediate in the discovery of novel chemical entities and ligands.

Extensive database searches for this particular compound did not yield research articles, patents, or other scientific publications that describe its use as a starting material or key building block in the synthesis of new molecules for drug discovery or ligand development. The constituent parts of the molecule, L-phenylalanine and glycine (B1666218) methyl ester, are common reagents in peptide synthesis; however, the specific dipeptide ester "this compound" is not prominently featured in the literature for the applications requested.

Therefore, it is not possible to provide the detailed research findings and data tables for section "7.4. Role in the Discovery of Novel Chemical Entities and Ligands" as outlined in the user's request.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of peptides and their derivatives is often associated with a high process mass intensity (PMI) and the use of hazardous reagents. Future research will undoubtedly focus on developing greener and more sustainable methods for the synthesis of Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate.

Key areas of investigation include:

Enzymatic Synthesis: The use of enzymes, such as ligases, in aqueous media presents a highly sustainable alternative to traditional organic synthesis. Research into identifying or engineering enzymes that can efficiently catalyze the formation of the peptide bond between L-phenylalanine and glycine (B1666218) methyl ester could lead to a significant reduction in waste and energy consumption.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. Developing a flow-based process for the synthesis of this dipeptide ester would allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing solvent usage.

Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, can reduce or eliminate the need for bulk solvents. Exploring the feasibility of mechanochemical peptide bond formation for this specific dipeptide could pave the way for highly efficient and environmentally friendly production.

Alternative Solvents: The reliance on solvents like N,N-dimethylformamide (DMF) in traditional peptide synthesis is a significant environmental concern. Future studies should explore the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ionic liquids, for the synthesis of this compound.

A comparison of potential future synthetic methodologies is presented in Table 1.

MethodologyPotential AdvantagesResearch Focus
Enzymatic SynthesisHigh selectivity, mild reaction conditions, aqueous media, reduced waste.Enzyme discovery and engineering, optimization of reaction conditions.
Flow ChemistryImproved safety, scalability, precise process control, reduced reaction times.Reactor design, optimization of flow parameters, integration of purification steps.
MechanochemistrySolvent-free or reduced solvent conditions, high energy efficiency.Development of suitable milling conditions, catalyst selection.
Green SolventsReduced environmental impact, improved worker safety.Solvent screening, solubility studies, reaction optimization in new media.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for process optimization and quality control. Future research should focus on the application of advanced spectroscopic techniques for in-situ monitoring of the synthesis of this compound.

Promising spectroscopic probes include:

Process Analytical Technology (PAT): Integrating techniques like Near-Infrared (NIR) and Raman spectroscopy into the reaction vessel can provide real-time data on the consumption of reactants and the formation of the product.

Fiber-Optic Probes: The use of fiber-optic probes for UV-Vis and fluorescence spectroscopy can allow for non-invasive, continuous monitoring of the reaction progress.

High-Resolution NMR: While challenging for real-time applications, advancements in benchtop NMR and flow-NMR systems could enable the detailed structural analysis of reaction intermediates and byproducts as they form.

AtomExpected ¹H NMR Chemical Shift (ppm)Expected ¹³C NMR Chemical Shift (ppm)Notes
Phenyl-H7.20-7.40 (m, 5H)127-130 (aromatic CH)Typical range for a monosubstituted benzene (B151609) ring.
α-H (Phe)~4.5 (m, 1H)~55Position is influenced by the amide bond.
β-CH₂ (Phe)~3.1 (m, 2H)~38Diastereotopic protons may show complex splitting.
NH (amide)~8.0 (br s, 1H)-Chemical shift is solvent and concentration dependent.
CH₂ (Gly)~4.0 (d, 2H)~42Coupling to the amide NH is expected.
OCH₃~3.7 (s, 3H)~52Sharp singlet.
C=O (amide)-~172Carbonyl carbon of the amide.
C=O (ester)-~170Carbonyl carbon of the methyl ester.

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry offers a powerful tool for understanding the intricacies of chemical reactions and molecular properties. Future research should leverage advanced computational methods to gain deeper insights into the reactivity and selectivity of this compound.

Areas for computational exploration include:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) to model the reaction pathways for the synthesis of the dipeptide can help in understanding the transition states and intermediates, providing valuable information for optimizing reaction conditions.

Conformational Analysis: The biological activity of peptides is often dictated by their three-dimensional structure. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound in different solvent environments.

Spectroscopic Prediction: Quantum mechanical calculations can be used to predict spectroscopic properties such as NMR chemical shifts and IR vibrational frequencies. These calculated spectra can aid in the interpretation of experimental data.

Table 3 presents a summary of key computational parameters that could be investigated for this compound. The values provided are hypothetical and would need to be determined through specific calculations.

ParameterComputational MethodSignificance
Dipeptide Bond Length (C-N)DFT (e.g., B3LYP/6-31G*)Understanding the strength and nature of the peptide bond.
Dihedral Angles (Φ, Ψ)Molecular Dynamics (MD)Determining the preferred conformation in solution.
HOMO-LUMO Energy GapDFTAssessing the electronic stability and reactivity of the molecule.
Calculated Vibrational Frequencies (Amide I, II)DFTAiding in the assignment of experimental IR spectra.

Exploration of New Derivatization Pathways and Applications in Chemical Biology

The functional groups present in this compound—the primary amine, the ester, and the aromatic ring—offer multiple sites for derivatization. Future research should explore novel derivatization pathways to create new molecules with unique properties and applications in chemical biology.

Potential derivatization strategies include:

N-terminal Modification: The free amino group can be functionalized with various moieties, such as fluorescent tags for imaging applications, or with other amino acids to extend the peptide chain.

C-terminal Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules, or it can be converted to other functional groups like amides or alcohols.

Side-Chain Modification: The phenyl ring of the phenylalanine residue can be functionalized, for example, through electrophilic aromatic substitution, to introduce new chemical handles.

These derivatization strategies could lead to the development of new probes for studying biological processes or new building blocks for the synthesis of more complex molecules.

Design and Synthesis of Advanced Peptide Mimetics and Conformationally Constrained Systems

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. Future research should focus on using this compound as a scaffold for the design and synthesis of advanced peptide mimetics.

Approaches in this area could involve:

Backbone Modifications: Replacing the amide bond with more stable isosteres to increase resistance to enzymatic degradation.

Conformational Constraints: Introducing cyclic structures or unnatural amino acids to lock the dipeptide into a specific bioactive conformation. This can lead to increased potency and selectivity for biological targets.

By exploring these advanced designs, researchers can develop new therapeutic agents or molecular tools with tailored properties.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate, and how can reaction conditions be optimized?

The compound is synthesized via coupling reactions using carbodiimide-based reagents (e.g., HATU or EDC) to link the (2S)-2-amino-3-phenylpropanamide moiety to methyl glycinate. Critical steps include:

  • Activation : Use (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) for efficient amide bond formation .
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (e.g., 30:70) yields >95% purity .
  • Stereochemical control : Ensure chiral integrity by using enantiomerically pure starting materials, as racemization during synthesis can compromise biological activity .

Q. How should researchers characterize the compound’s purity and structural identity?

  • Analytical techniques :
    • HPLC/LC-MS : Monitor purity and confirm molecular weight (C₁₁H₁₄N₂O₃, MW 222.24) .
    • NMR : Assign stereochemistry via ¹H and ¹³C NMR, focusing on α-proton coupling constants (J values) to verify the (2S) configuration .
    • Chiral chromatography : Use Chiralpak® OD columns to resolve enantiomeric impurities .
  • Reference standards : Cross-validate with PubChem or ECHA data (SMILES: CC(CC1=CC=CC=C1)(C(=O)N)N) .

Q. What stability considerations are critical for storing and handling this compound?

  • Storage : Keep at −20°C in anhydrous conditions to prevent hydrolysis of the ester group .
  • Decomposition risks : Avoid prolonged exposure to light or moisture, which can degrade the amide bond. Monitor via periodic LC-MS analysis .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, and how can researchers validate enantiomeric purity?

The (2S) configuration is critical for interactions with chiral biological targets (e.g., enzymes or receptors). Methods to validate enantiopurity include:

  • Circular dichroism (CD) : Compare optical rotation with literature values for (2S) derivatives .
  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration .
  • Chiral resolution : Use supercritical fluid chromatography (SFC) with Chiralpak® OD columns (20% MeOH-DMEA in CO₂) for baseline separation of enantiomers .

Q. What strategies can address contradictory data in enzyme inhibition assays involving this compound?

Contradictions may arise from assay conditions or impurity interference. Mitigation steps:

  • Control experiments : Test batches with varying purity levels (e.g., ≥98% vs. 95%) to assess impurity impacts .
  • Buffer optimization : Adjust pH (e.g., 7.4 vs. 5.5) to match physiological conditions, as logD values (0.92–0.93) suggest pH-dependent solubility .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Docking studies : Use the compound’s 3D structure (PubChem CID) to predict interactions with targets like kappa opioid receptors or proteases .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with LogP and polar surface area (52.32 Ų) to optimize bioavailability .
  • ADMET profiling : Predict metabolic stability using in silico tools (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetics .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Catalyst selection : Use asymmetric catalysis (e.g., chiral Lewis acids) to preserve ee during large-scale reactions .
  • Process analytics : Implement inline PAT (process analytical technology) to monitor ee in real-time .
  • Crystallization : Optimize solvent systems (e.g., ethanol/water) to isolate enantiopure product via recrystallization .

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Feasible Synthetic Routes

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Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate
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Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.